Luteinizing hormone-releasing factor (swine), hydrochloride

Veterinary Reproduction Dairy Cattle Synchronization GnRH Agonist Pharmacology

Luteinizing hormone–releasing factor (swine), hydrochloride (CAS 51952-41-1; synonym gonadorelin hydrochloride) is a synthetic decapeptide with the amino acid sequence pGlu–His–Trp–Ser–Tyr–Gly–Leu–Arg–Pro–Gly–NH₂, chemically identical to the endogenous porcine gonadotropin-releasing hormone first isolated and sequenced from hypothalamic extracts. The hydrochloride salt (molecular formula C₅₅H₇₆ClN₁₇O₁₃, molecular weight 1218.76 Da) is produced by solid-phase peptide synthesis and formulated as a sterile aqueous injection (50 µg/mL gonadorelin as hydrochloride) under the FDA-approved veterinary brand Factrel®.

Molecular Formula C55H76ClN17O13
Molecular Weight 1218.7 g/mol
Cat. No. B12294713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuteinizing hormone-releasing factor (swine), hydrochloride
Molecular FormulaC55H76ClN17O13
Molecular Weight1218.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.Cl
InChIInChI=1S/C55H75N17O13.ClH/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H
InChIKeyUPRWQSQENCASAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Luteinizing Hormone–Releasing Factor (Swine) Hydrochloride: Core Identity, Regulatory Status, and Procurement-Relevant Specifications


Luteinizing hormone–releasing factor (swine), hydrochloride (CAS 51952-41-1; synonym gonadorelin hydrochloride) is a synthetic decapeptide with the amino acid sequence pGlu–His–Trp–Ser–Tyr–Gly–Leu–Arg–Pro–Gly–NH₂, chemically identical to the endogenous porcine gonadotropin-releasing hormone first isolated and sequenced from hypothalamic extracts [1]. The hydrochloride salt (molecular formula C₅₅H₇₆ClN₁₇O₁₃, molecular weight 1218.76 Da) is produced by solid-phase peptide synthesis and formulated as a sterile aqueous injection (50 µg/mL gonadorelin as hydrochloride) under the FDA-approved veterinary brand Factrel® [2]. It is classified pharmacologically as a GnRH receptor agonist and progonadotropin, stimulating the anterior pituitary to release both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [1]. The compound is listed in the United States Pharmacopeia (USP) as an official monograph substance with defined purity and identity specifications [3].

Why Generic Substitution of Luteinizing Hormone–Releasing Factor (Swine) Hydrochloride Fails: Salt-Form and Species-Sequence Differentiation


Although all mammalian GnRH decapeptides share an identical amino acid backbone, gonadorelin hydrochloride cannot be freely interchanged with its diacetate tetrahydrate or acetate salt counterparts in veterinary protocols. Published head-to-head trials in lactating dairy cows demonstrate that the hydrochloride salt (Factrel®) produces statistically and economically significant lower ovulation rates (55.3–61.5%) and reduced pregnancy per artificial insemination (42.0%) compared with diacetate tetrahydrate products (Cystorelin® at 76.7% ovulation, 49.8% P/AI; Fertagyl® at 73.6–74.1% ovulation, 47.8% P/AI) [1][2]. Beyond salt-form pharmacology, the porcine-origin sequence diverges from non-mammalian GnRH isoforms at positions 5, 7, and 8, resulting in marked differences in receptor binding affinity (mammalian GnRH ED₅₀ ≈ 2.9 nM vs. chicken II GnRH ED₅₀ ≈ 19 nM in rat pituitary receptor assays) that preclude cross-class substitution [3]. These data establish that both the salt counterion and the species-matched primary structure contribute to functional outcomes that generic equivalence claims cannot bridge.

Product-Specific Quantitative Evidence Guide: Luteinizing Hormone–Releasing Factor (Swine) Hydrochloride vs. Closest Analogs


Ovulation Response Following GnRH Treatment: Factrel® (Hydrochloride) vs. Cystorelin® and Fertagyl® (Diacetate Tetrahydrate) in Double-Ovsynch Protocol

In a randomized controlled trial of 1,411 lactating Holstein cows subjected to the Double-Ovsynch protocol, the proportion of cows ovulating after the third GnRH injection was significantly lower for gonadorelin hydrochloride (Factrel®, FAC) compared with gonadorelin diacetate tetrahydrate products. The ovulation rate was 61.5% for the hydrochloride salt versus 72.7% for pooled diacetate salts (P = 0.07); individual product rates were FAC 61.5%, Cystorelin (CYS) 72.2%, and Fertagyl (FER) 74.1% [1]. An earlier independent study by Souza et al. (2009) in 558 lactating cows reported an even wider gap: Factrel ovulation rate was 55.3% versus 76.7% for Cystorelin, 73.6% for Fertagyl, and 85.0% for Ovacyst (P < 0.01) [2]. Both studies demonstrate a consistent, reproducible ovulation deficit of approximately 11–21 absolute percentage points for the hydrochloride formulation.

Veterinary Reproduction Dairy Cattle Synchronization GnRH Agonist Pharmacology

Pregnancy per Artificial Insemination at 60 Days: Factrel® (Hydrochloride) vs. Fertagyl® and Cystorelin® (Diacetate) in Postpartum Dairy Cows

The Luchterhand et al. (2019) Double-Ovsynch trial found that pregnancy per AI (P/AI) assessed at 60 days post-insemination differed significantly by GnRH product (P = 0.04). Cows treated with Factrel® (hydrochloride) achieved 42.0% P/AI, compared with 47.8% for Fertagyl® and 49.8% for Cystorelin® [1]. A separate large trial by Poock et al. (2015) in 3,938 Holstein cows using a Presynch-Ovsynch protocol reported a numeric but non-significant difference: gonadorelin diacetate tetrahydrate 38.4% vs. gonadorelin hydrochloride 35.7% P/AI [2]. The directionality of effect is consistent across both studies, though the Luchterhand trial achieved statistical significance owing to its Double-Ovsynch design, which amplifies cumulative ovulation differences over multiple GnRH administrations. The lower P/AI for the hydrochloride product was directly attributed to reduced ovulatory responses throughout the synchronization protocol [1].

Dairy Herd Fertility Timed Artificial Insemination GnRH Product Selection

Porcine LHRH Sequence Identity: Mammalian GnRH Receptor Affinity vs. Non-Mammalian GnRH Isoforms

The decapeptide sequence of porcine luteinizing hormone-releasing factor—pGlu–His–Trp–Ser–Tyr–Gly–Leu–Arg–Pro–Gly–NH₂—is identical to human, ovine, bovine, and other mammalian GnRH-I sequences [1][2]. This sequence identity is functionally relevant: in rat pituitary receptor binding assays, mammalian GnRH (porcine/ovine sequence) exhibits an ED₅₀ of 2.9 nM, whereas chicken II GnRH ([His⁵,Trp⁷,Tyr⁸]GnRH) has an ED₅₀ of 19 nM (approximately 6.6-fold lower affinity), and chicken I GnRH ([Gln⁸]GnRH) has an ED₅₀ of 1,480 nM (approximately 510-fold lower affinity) [3]. Salmon GnRH ([Trp⁷,Leu⁸]GnRH) exhibits an intermediate ED₅₀ of 258 nM. The critical residue substitutions at positions 5, 7, and 8 in non-mammalian isoforms account for these large differences in receptor engagement and downstream LH/FSH secretory potency. Furthermore, pigs uniquely possess a functional GnRH-II/GnRHR-II system not present in most other livestock species, adding a second layer of species-specific pharmacology [4].

Comparative Endocrinology GnRH Receptor Pharmacology Species-Specific Peptide Activity

LH Release Magnitude: Gonadorelin Hydrochloride vs. Lecirelin and Buserelin in Cattle

In a Latin-square crossover study of 12 Holstein cows receiving 100 µg gonadorelin, 25 µg lecirelin, 50 µg lecirelin, or 10 µg buserelin on Day 6–7 of the estrous cycle, gonadorelin produced a significantly lower LH release than lecirelin or buserelin. The mean maximal LH concentration following gonadorelin was approximately 2.5-fold lower than that following lecirelin (at either dose) or buserelin, and the LH peak occurred approximately 1 hour earlier [1]. In a separate study, fertirelin acetate was reported to be 2.5–10 times more potent than gonadorelin in releasing LH and FSH, while buserelin was 10–20 times more potent than fertirelin acetate in Holstein heifers [2]. Despite the lower LH peak magnitude, gonadorelin induced dominant follicle disappearance (ovulation or luteinization) in 73% of treated cows, which did not differ significantly from lecirelin (82%), 50 µg lecirelin (100%), or buserelin (100%) [1]. This indicates that while gonadorelin hydrochloride has lower peak LH-releasing potency, its clinical efficacy for inducing follicular turnover at the labeled dose is comparable for ovulation synchronization when used in appropriate protocols.

LH Surge Quantification GnRH Analog Potency Estrus Synchronization

Aqueous Solution Stability: pH-Dependent Degradation Kinetics of Gonadorelin

The degradation kinetics of gonadorelin in aqueous solution were systematically characterized using stability-indicating reversed-phase HPLC with photodiode array detection and capillary zone electrophoresis confirmation. The pH–log K_obs profile follows a three-region pattern (proton-catalyzed, solvent-catalyzed, and hydroxyl-catalyzed degradation), each generating distinct degradation products identified by LC-MS. Maximum stability occurs at pH 5.0–5.5, where gonadorelin exhibits a half-life of 70 days at 70°C [1]. Buffer ion identity influences degradation rate: acetate has the most favorable effect on stability, while phosphate accelerates degradation [2]. The degradation kinetics follow the Arrhenius equation across acidic and alkaline conditions, enabling predictive shelf-life modeling. Notably, gonadorelin concentration itself (over the range tested) and the concentrations of acetate, phosphate, borate, or carbonate buffers have no influence on the decomposition rate; only pH, temperature, and buffer ion identity are significant [1]. These findings are directly relevant to the hydrochloride salt, which is typically formulated at pH 5.0–5.5 in aqueous injection vehicles.

Peptide Stability Formulation Development Analytical Chemistry

Best-Fit Research and Industrial Application Scenarios for Luteinizing Hormone–Releasing Factor (Swine) Hydrochloride


Fixed-Time Artificial Insemination (FTAI) in Lactating Dairy Cows Using Ovsynch-Based Protocols

Gonadorelin hydrochloride (Factrel®) is FDA-approved for use with dinoprost tromethamine (Lutalyse®) to synchronize estrous cycles for FTAI in lactating dairy cows. The approved dose range of 100–200 µg per intramuscular injection, administered at Day 0 and again 30–72 hours after prostaglandin F2α, enables timed breeding without estrus detection [1]. Evidence from the Double-Ovsynch trial indicates that while hydrochloride-based product yields approximately 5.8 percentage points lower P/AI than diacetate tetrahydrate products (42.0% vs. 47.8–49.8%), its established regulatory clearance, widespread commercial availability, and compatibility with standard synchronization protocols make it a practical option where cost-per-dose and regulatory compliance are prioritized over maximizing per-cycle pregnancy rate [2]. For operations seeking to optimize P/AI, switching to a diacetate tetrahydrate product within the same protocol framework may be warranted based on the quantitative evidence.

Treatment of Ovarian Follicular Cysts in Dairy and Beef Cattle

Factrel® (gonadorelin hydrochloride) carries a labeled indication for treatment of ovarian follicular cysts in lactating dairy cows, beef cows, and replacement heifers. The therapeutic effect is a reduction in days to first estrus following a single 100 µg intramuscular dose [1]. Treatment success rates for follicular cysts with gonadorelin typically range from 60–80%, positioning it as a first-line therapeutic for this economically significant reproductive disorder [3]. While direct comparative data for cyst resolution between hydrochloride and diacetate salts are not available, the documented lower ovulatory potency of the hydrochloride formulation in synchronization protocols (ovulation rate 55.3–61.5% vs. 72.7–76.7% for diacetate) [2] suggests that diacetate products may offer higher first-treatment success rates, though this inference has not been directly tested in a cyst-treatment trial.

Reproductive Endocrinology Research Requiring Mammalian-Sequence GnRH

For in vitro and in vivo studies investigating GnRH receptor pharmacology, gonadotropin secretion dynamics, or hypothalamic-pituitary-gonadal axis regulation, the porcine-sequence decapeptide (as hydrochloride salt) provides the reference mammalian GnRH ligand with a receptor ED₅₀ of 2.9 nM [4]. Its sequence identity to human, ovine, and bovine GnRH ensures physiological relevance across mammalian models. The hydrochloride salt form is suitable for aqueous dissolution at pH 5.0–5.5, where stability is maximal (half-life 70 days at 70°C) [5], and is available as a USP reference standard (purity 94.0–104.0% on anhydrous basis) [6], making it appropriate for calibration of bioanalytical assays, receptor binding studies, and quality control applications.

Swine-Specific Reproductive Management and GnRH-II System Research

Pigs are the only mammalian livestock species encoding functional proteins for both GnRH-I and GnRH-II systems, making swine a unique model for studying dual GnRH pathway physiology [7]. The porcine-origin GnRH-I decapeptide (as hydrochloride salt) is directly relevant for in vitro studies using porcine anterior pituitary cells, where 100 ng/mL GnRH reliably stimulates LH secretion in static and dynamic culture systems [8]. For in vivo swine applications, gonadorelin hydrochloride is administered at 0.5–1.5 mL per animal (50 µg/mL formulation) for ovulation synchronization and fertility enhancement in sows and replacement gilts. The species-matched sequence ensures maximal receptor engagement at the porcine GnRHR, which shares 91.2% sequence homology with the human receptor but may exhibit distinct pharmacological profiles for certain synthetic analogs.

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